molecular formula C14H11N3O3 B11349686 5-nitro-2-(phenoxymethyl)-1H-benzimidazole

5-nitro-2-(phenoxymethyl)-1H-benzimidazole

Cat. No.: B11349686
M. Wt: 269.25 g/mol
InChI Key: CPQHLIYQDGAJLC-UHFFFAOYSA-N
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Description

6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a nitro group at the 6th position and a phenoxymethyl group at the 2nd position on the benzodiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE typically involves the nitration of a suitable benzodiazole precursor followed by the introduction of the phenoxymethyl group. One common method involves the nitration of 2-(phenoxymethyl)-1H-benzodiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale nitration reactions are often conducted in continuous flow reactors to ensure better control over reaction conditions and to minimize the risk of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-NITRO-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE, particularly in its role as an antituberculosis agent, involves the inhibition of mycolic acid synthesis. Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis. The compound interferes with the biosynthesis of these acids, leading to the disruption of the bacterial cell wall and ultimately the death of the bacterium .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

6-nitro-2-(phenoxymethyl)-1H-benzimidazole

InChI

InChI=1S/C14H11N3O3/c18-17(19)10-6-7-12-13(8-10)16-14(15-12)9-20-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16)

InChI Key

CPQHLIYQDGAJLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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